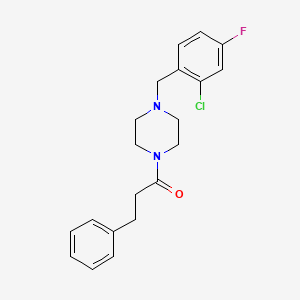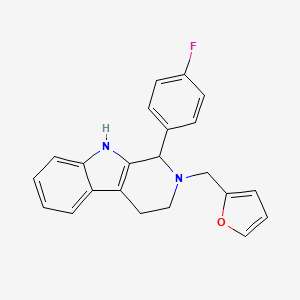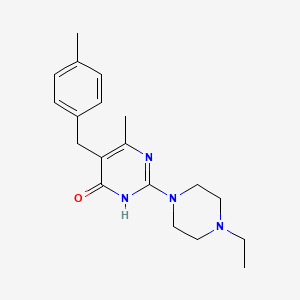![molecular formula C19H19NO3S B6041671 methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate](/img/structure/B6041671.png)
methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate is a chemical compound that has gained popularity in scientific research due to its unique properties. It is a thiazolidinone derivative that has been synthesized to explore its potential as a drug candidate.
Mécanisme D'action
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX-2, methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, it has been shown to reduce the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to be non-toxic and well-tolerated in animal studies. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been suggested that it may have potential as an anti-cancer agent. In addition, further studies are needed to explore its potential as a treatment for diabetes and other inflammatory conditions. Finally, there is a need for further research to optimize the synthesis method and improve the solubility of the compound.
Méthodes De Synthèse
The synthesis of methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate involves the reaction of 2-phenylethylamine with ethyl 4-chloro-3-nitrobenzoate to form ethyl 4-[3-nitro-4-(2-phenylethyl)phenyl]butanoate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with thioglycolic acid to form the thiazolidinone ring, and the ester group is hydrolyzed to form the final product.
Applications De Recherche Scientifique
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has been extensively studied for its potential use as a drug candidate. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-23-19(22)16-9-7-15(8-10-16)18-20(17(21)13-24-18)12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYCIQOKYWWQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6041605.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)

![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)


![2-chloro-4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6041636.png)
![2-{[3-(dimethylamino)propyl]amino}-1-phenylethanol](/img/structure/B6041649.png)

![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)

![2-[4-(4-fluorobenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041683.png)